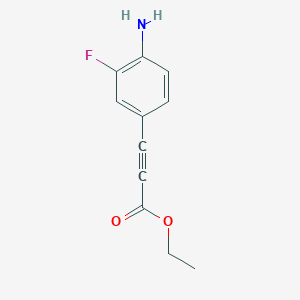

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate

Description

IUPAC Nomenclature and Systematic Identification

This compound represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry conventions for complex polyfunctional molecules. The compound's systematic name reflects its hierarchical structural features, beginning with the ester functionality as the principal functional group, followed by the alkyne moiety, and concluding with the substituted aromatic ring system. The numerical designation "prop-2-ynoate" specifically indicates the presence of a three-carbon chain containing a carbon-carbon triple bond positioned between the second and third carbon atoms, distinguishing it from the corresponding saturated propanoate or unsaturated prop-2-enoate derivatives.

The compound is classified under multiple Chemical Abstracts Service registry systems and maintains consistent nomenclature across various chemical databases. Alternative systematic names include ethyl 3-(4-amino-3-fluorophenyl)propiolate and 3-(4-amino-3-fluorophenyl)propynoic acid ethyl ester, which emphasize different aspects of the molecular architecture while maintaining chemical accuracy. The molecular formula C₁₁H₁₀FNO₂ provides the empirical composition, revealing the presence of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.

The compound's registry identification includes specific Chemical Abstracts Service numbers and InChI key designations that facilitate unambiguous identification in chemical literature and databases. The InChI key CWGKBQJDFOBQEK-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across different chemical information systems. This systematic identification framework ensures consistent communication and reduces ambiguity in chemical documentation and research applications.

Molecular Architecture: Hybridization States and Bond Connectivity

The molecular architecture of this compound encompasses multiple hybridization states and distinctive bond connectivity patterns that determine its chemical behavior and physical properties. The compound features a linear alkyne moiety where the carbon atoms involved in the triple bond exhibit sp hybridization, creating a rigid linear geometry with bond angles of 180 degrees. This sp hybridization results in shorter and stronger carbon-carbon bonds compared to sp² and sp³ hybridized systems, contributing to the compound's unique reactivity profile.

The aromatic ring system demonstrates sp² hybridization for all carbon atoms, maintaining planarity and enabling delocalized pi electron density across the benzene framework. The amino group attachment at the para position relative to the fluorine substituent creates specific electronic effects through resonance interaction with the aromatic system. The fluorine atom, being the most electronegative element, exerts significant inductive effects that influence both the electron density distribution and the chemical shift patterns observed in nuclear magnetic resonance spectroscopy.

The ester functional group connects the alkyne system to the ethyl chain through sp² hybridized carbonyl carbon, establishing a conjugated system that extends from the aromatic ring through the triple bond to the carbonyl group. This extended conjugation influences the compound's electronic properties and spectroscopic characteristics. The ethyl ester portion features sp³ hybridized carbon atoms with tetrahedral geometry, providing conformational flexibility in contrast to the rigid aromatic and alkyne components. The overall molecular geometry creates opportunities for various intermolecular interactions, including hydrogen bonding through the amino group and dipole-dipole interactions through the fluorine substituent.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures across multiple analytical techniques that collectively confirm its structural identity and provide insights into its electronic properties. Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that correspond to specific functional groups within the molecule. The alkyne carbon-carbon triple bond exhibits absorption in the 2150-2100 wavenumber range, which is typical for internal alkynes. The carbonyl stretch of the ester functionality appears at approximately 1750-1730 wavenumbers, consistent with aromatic ester compounds.

The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3550-3060 wavenumber region, appearing as medium to strong intensity bands. The aromatic carbon-hydrogen stretching occurs in the 3100-3050 wavenumber range, while the aromatic carbon-carbon bonds exhibit characteristic absorptions between 1600-1475 wavenumbers. The carbon-fluorine bond, although not explicitly detailed in the infrared data, contributes to the overall spectral fingerprint through its influence on neighboring bond vibrational frequencies.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analysis. The aromatic protons typically appear in the 7.0-8.0 parts per million range, with specific coupling patterns influenced by the fluorine and amino substituents. The ethyl ester portion generates characteristic multipicity patterns, with the methyl group appearing as a triplet and the methylene group as a quartet due to vicinal coupling. The amino group protons may exhibit broad signals due to rapid exchange processes, while fluorine coupling introduces additional complexity to the aromatic region splitting patterns.

Table 1: Spectroscopic Characteristics of this compound

Comparative Analysis with Structural Analogues (Prop-2-enoate versus Prop-2-ynoate Derivatives)

The comparative analysis between this compound and its structural analogues reveals significant differences in electronic properties, spectroscopic characteristics, and chemical reactivity patterns. The fundamental distinction between prop-2-ynoate and prop-2-enoate derivatives lies in the nature of the unsaturation within the three-carbon chain connecting the aromatic system to the ester functionality. While prop-2-ynoate compounds contain a carbon-carbon triple bond, prop-2-enoate analogues feature a carbon-carbon double bond, resulting in markedly different geometric and electronic characteristics.

The alkyne-containing prop-2-ynoate derivatives, exemplified by the target compound and ethyl 3-(4-methylphenyl)prop-2-ynoate, demonstrate linear geometry at the triple bond with sp hybridization and characteristic infrared absorptions in the 2150-2100 wavenumber region. In contrast, prop-2-enoate analogues such as ethyl 3-(4-amino-2-fluorophenyl)prop-2-enoate and methyl 3-(4-methoxyphenyl)prop-2-enoate exhibit planar geometry around the double bond with sp² hybridization and different spectroscopic signatures. The nuclear magnetic resonance chemical shifts for alkyne carbons typically appear more downfield compared to alkene carbons due to the different electronic environments created by the distinct hybridization states.

Fluorine substitution patterns significantly influence the electronic properties and spectroscopic characteristics of both prop-2-ynoate and prop-2-enoate derivatives. The comparison between this compound and ethyl 3-(4-bromo-3-fluorophenyl)prop-2-enoate illustrates how halogen substitution affects the electron density distribution within the aromatic system. The electronegativity difference between fluorine and bromine creates distinct inductive effects that influence both the chemical shift patterns in nuclear magnetic resonance spectroscopy and the absorption frequencies in infrared spectroscopy.

Table 2: Comparative Analysis of Structural Analogues

The amino group positioning also creates notable differences in electronic properties and potential reactivity patterns. The comparison between this compound and ethyl 3-(4-amino-2-fluorophenyl)prop-2-enoate demonstrates how the relative positions of the amino and fluorine substituents influence the overall electronic distribution within the aromatic system. The meta relationship in the target compound creates different resonance and inductive effects compared to the ortho relationship observed in the prop-2-enoate analogue, potentially affecting both the nucleophilic character of the amino group and the electrophilic nature of the carbonyl carbon.

Properties

IUPAC Name |

ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGKBQJDFOBQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in targeting specific biological pathways involved in diseases such as cancer and inflammation.

- Case Study: Anticancer Activity

A study highlighted the synthesis of compounds derived from this compound that exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer drug .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

- Case Study: Synthesis of New Derivatives

Researchers have utilized this compound as a building block for synthesizing new derivatives with enhanced pharmacological properties. The reactions typically proceed under mild conditions, resulting in high yields .

Table 1: Summary of Biological Activities

Table 2: Synthetic Pathways

Mechanism of Action

The mechanism by which Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility: The amino group in the target compound increases polarity compared to non-amino analogs (e.g., Ethyl 3-(4-fluorophenyl)prop-2-ynoate), enhancing solubility in polar solvents like ethanol or DMSO.

- Melting Points: Methyl and ethyl esters exhibit lower melting points than aromatic analogs with bulky substituents. For example, methyl 3-(4-cyanophenyl)prop-2-ynoate is reported as a pale yellow solid (mp ~75–80°C) , whereas the target compound’s amino group may raise its melting point due to hydrogen bonding .

Biological Activity

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propyne moiety attached to an ethyl ester and a fluorinated phenyl ring. The presence of the amino group and the fluorine atom significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The amino group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer metabolism.

- Electrostatic Interactions : The fluorine atom can engage in electrostatic interactions, enhancing binding affinity to specific targets.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Notable findings include:

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against A431 epidermoid carcinoma cells with an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent.

Mechanistic Studies

Further investigations into the mechanism revealed that this compound inhibits the phosphorylation of EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancer signaling pathways. This inhibition was confirmed through Western blot analysis, showing reduced levels of phosphorylated EGFR in treated cells.

Case Studies

- EGFR Inhibition : A study focused on the interaction between this compound and EGFR showed that it effectively reduced phosphorylation levels at concentrations as low as 1 µM, suggesting it could serve as a targeted therapeutic agent for cancers driven by EGFR signaling pathways .

- Combination Therapies : Combining this compound with established chemotherapeutics enhanced overall cytotoxicity in resistant cancer cell lines, indicating potential for use in combination therapies .

Preparation Methods

Sonogashira Coupling Approach

A widely used method involves the Sonogashira cross-coupling reaction between an aryl halide (e.g., 4-amino-3-fluoro-iodobenzene) and an ethyl propiolate (ethyl prop-2-ynoate). This palladium-catalyzed coupling allows the formation of the carbon–carbon triple bond connecting the aromatic ring to the propargyl ester.

- Catalyst: Pd(PPh3)2Cl2 (2 mol%)

- Co-catalyst: CuI (4 mol%)

- Base: Triethylamine (4 equivalents)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature to mild heating

- Reaction time: Overnight stirring (12–24 hours)

After reaction completion, purification is achieved by column chromatography on silica gel using hexanes/ethyl acetate mixtures as eluents.

This method has been reported to yield the desired product in moderate to high yields (70–85%) with good regioselectivity and functional group tolerance, preserving the amino group intact.

Esterification and Functional Group Manipulation

In some protocols, the amino group is protected or introduced after the coupling step to avoid side reactions. Alternatively, methyl or ethyl esters of the propargyl acid are prepared first, followed by amination or fluorination steps.

For example, methyl (2E)-3-(2′-amino-4′-fluorophenyl)prop-2-enoate has been synthesized via coupling of 5-fluoro-2-iodoaniline with methyl propiolate in the presence of potassium carbonate as a base, followed by purification through column chromatography to obtain high purity product with yields around 80–85%.

Detailed Reaction Conditions and Purification

Research Findings and Optimization

Catalyst Loading and Reaction Time: Studies indicate that using 2 mol% Pd catalyst and 4 mol% CuI co-catalyst with triethylamine base provides efficient coupling at room temperature, avoiding harsh conditions that might degrade sensitive amino or fluoro substituents.

Purification: Flash chromatography on silica gel with 50–100% ethyl acetate in hexanes is effective for purifying the crude product, yielding a white to yellow solid with high purity.

Functional Group Compatibility: The amino and fluorine substituents on the aromatic ring are stable under the coupling conditions, which is critical for maintaining the desired substitution pattern.

Alternative Bases: Potassium carbonate has been used successfully in similar syntheses, especially when methyl esters are targeted, showing good yields and clean reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-amino-3-fluoro-iodobenzene + ethyl propiolate | Pd(PPh3)2Cl2, CuI, Et3N, THF | RT, 12–24 h | 70–85 | Preserves amino and fluoro groups |

| Coupling with K2CO3 base | 5-fluoro-2-iodoaniline + methyl propiolate | K2CO3 base, Pd catalyst | 80 °C, 8 h | ~80 | Used for methyl ester analogs |

| Post-coupling functionalization | Intermediates from coupling | Reduction/amination reagents | Variable | Variable | Amino group introduced after coupling |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate, and how do reaction conditions influence yield?

The synthesis of propargyl esters like this compound typically involves coupling a substituted benzyl halide with ethyl propiolate. A common method (adapted from similar compounds in and ) uses:

- Reagents : 4-amino-3-fluorobenzyl chloride, ethyl propiolate, potassium carbonate (base), dimethylformamide (DMF) as solvent.

- Conditions : Reaction at 80–100°C for 12–24 hours under inert atmosphere.

Q. Key considerations :

- Base selection (e.g., K₂CO₃ vs. NaH) affects deprotonation efficiency of the propiolate.

- Solvent polarity influences reaction kinetics; DMF enhances solubility of aromatic intermediates.

- Temperature control minimizes side reactions (e.g., alkyne oligomerization).

Typical yield range : 50–70%, with purity confirmed via HPLC .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Primary methods :

- NMR : ¹H/¹³C NMR identifies the propargyl ester (δ ~2.8–3.2 ppm for alkynyl protons) and aromatic substituents (e.g., δ 6.5–7.5 ppm for fluorophenyl groups). Amino protons may appear as broad singlets (~δ 4.5–5.5 ppm) .

- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity of substitution. For example, fluorine’s position on the phenyl ring can be validated via crystallographic data .

- HRMS : Confirms molecular formula (C₁₁H₁₀FNO₂).

Q. Addressing contradictions :

- Discrepancies in NMR shifts (e.g., amino proton signals suppressed due to exchange) may require deuterated solvent adjustments or 2D NMR (COSY, HSQC) .

Q. How does the propargyl ester group influence reactivity in nucleophilic addition or cycloaddition reactions?

The alkyne moiety in the propargyl ester enables:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole derivatives for bio-conjugation.

- Sonogashira coupling : Extends π-conjugation for materials science applications.

- Nucleophilic attack : The electron-deficient triple bond reacts with amines or thiols, yielding substituted acrylates.

Q. Methodological note :

- Catalytic systems (e.g., Pd/Cu for Sonogashira) must exclude moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict electronic effects of the 3-fluoro-4-aminophenyl substituent?

Approach :

- DFT calculations (e.g., B3LYP/6-31G*) model electron distribution. The fluorine atom’s electronegativity reduces electron density on the phenyl ring, directing electrophilic attacks to the para position.

- Hammett substituent constants (σ) : Quantify the substituent’s electron-withdrawing effect, correlating with reaction rates in SNAr or catalytic processes .

Validation : Compare computational results with experimental kinetic data or spectroscopic shifts .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how does SHELX improve refinement?

Challenges :

- Disorder in the propargyl group or fluorine/amino orientation.

- Weak diffraction due to crystal packing inefficiencies.

Q. SHELX workflow :

- SHELXD : Direct methods for phase determination.

- SHELXL : Refinement with restraints for flexible groups (e.g., ethyl ester). Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using Mercury visualization tools .

Case study : Similar propargyl esters show intermolecular C–H···F interactions, stabilizing the crystal lattice .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

Hypothesized targets :

- Kinase inhibitors: The propargyl group may coordinate with ATP-binding sites.

- Enzyme substrates: Ester hydrolysis by carboxylesterases releases bioactive acids.

Q. Experimental validation :

- Fluorescence polarization assays : Measure binding affinity to purified enzymes.

- Molecular docking (AutoDock Vina): Predict binding poses using PDB structures (e.g., 1ATP for kinases).

- Metabolic stability : Incubate with liver microsomes to track ester hydrolysis .

Q. How can researchers address inconsistencies in synthetic yields across batches?

Root causes :

- Residual moisture degrades the benzyl chloride precursor.

- Incomplete deprotection of the amino group during synthesis.

Q. Optimization strategies :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature, and catalyst loading.

- In-line FTIR : Monitor reaction progress by tracking propiolate consumption.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate pure product .

Q. What structural analogs of this compound have been studied, and how do halogen substitutions alter properties?

Comparative analysis :

Key trend : Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.